1H-indole-3-carbaldehyde oxime
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Overview
Description
1H-indole-3-carbaldehyde oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .
Biochemical Pathways
In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .
Pharmacokinetics
The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.
Result of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Action Environment
It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .
Properties
CAS No. |
2592-05-4 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |
InChI Key |
BWEFEUTYNRSOKX-WDZFZDKYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NO |
Synonyms |
Indole-3-carboxaldehyde Oxime; NSC 525800; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?
A1: Several methods have been explored for synthesizing this compound derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []
Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized this compound derivatives?
A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel this compound derivatives. These techniques often include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]
- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]
- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]
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